Cas no 2769-45-1 (2,2-dimethyl-3-oxo-N-phenylpropanamide)

2,2-dimethyl-3-oxo-N-phenylpropanamide structure
2769-45-1 structure
Product Name:2,2-dimethyl-3-oxo-N-phenylpropanamide
CAS No:2769-45-1
Molecular Formula:C11H13NO2
Molecular Weight:191.22642
MDL:MFCD24551162
CID:289534
PubChem ID:305573

2,2-dimethyl-3-oxo-N-phenylpropanamide Properties

Names and Identifiers

    • Propanamide,2,2-dimethyl-3-oxo-N-phenyl-
    • 2,2-dimethyl-3-oxo-N-phenylpropanamide
    • 2,2-dimethyl-3-oxo-N-phenyl-propionamide
    • AC1L774N
    • Dimethylmalonaldehydsaeure-anilid
    • N-phenyl-2-formyl-2-methylpropanamide
    • NSC202590
    • NSC-202590
    • 2769-45-1
    • EN300-2663615
    • Z1509152693
    • DTXSID50308164
    • MDL: MFCD24551162
    • InChIKey: YZTUWOPYLHWOMT-UHFFFAOYSA-N
    • Inchi: InChI=1S/C11H13NO2/c1-11(2,8-13)10(14)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)
    • SMILES: CC(C)(C=O)C(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 191.09469
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 191.094628657g/mol
  • Heavy Atom Count: 14
  • Complexity: 217
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • LogP: 1.92320
  • PSA: 46.17

2,2-dimethyl-3-oxo-N-phenylpropanamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P028VTV-50mg
2,2-dimethyl-3-oxo-N-phenylpropanamide
2769-45-1 95%
50mg
$402.00 2024-05-07
Aaron
AR028W27-50mg
2,2-dimethyl-3-oxo-N-phenylpropanamide
2769-45-1 95%
50mg
$417.00 2025-02-17
Enamine
EN300-2663615-0.05g
2,2-dimethyl-3-oxo-N-phenylpropanamide
2769-45-1 95.0%
0.05g
$285.0 2025-03-20

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